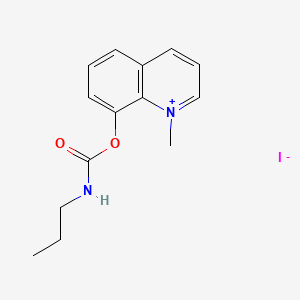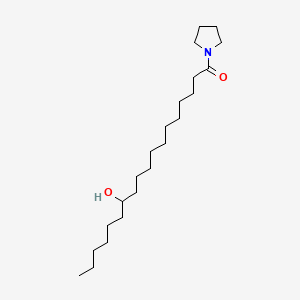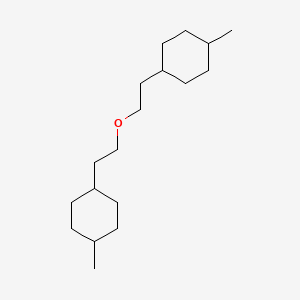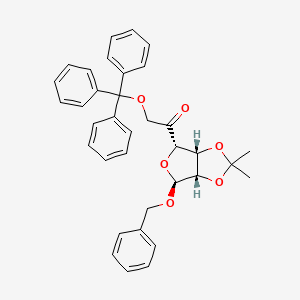
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is a versatile compound widely used in biomedicine. It acts as a key intermediate in the synthesis of various drugs targeting diseases such as cancer, diabetes, and viral infections. With its unique structural properties, this compound plays a crucial role in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by selective oxidation. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trityl-protected hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is extensively used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the development of drugs targeting cancer, diabetes, and viral infections.
Industry: In the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose involves its role as an intermediate in biochemical pathways. It interacts with various enzymes and molecular targets, facilitating the synthesis of biologically active compounds. The specific pathways and targets depend on the context of its use in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2,3-O-isopropylidene-6-O-trityl-a-D-mannofuranose: Another important intermediate in drug synthesis.
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime: Used in research related to mannose metabolism.
Uniqueness
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is unique due to its specific structural properties, which make it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its versatility and effectiveness in drug development distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C35H34O6 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
1-[(3aS,4S,6S,6aR)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone |
InChI |
InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31+,32+,33+/m1/s1 |
Clé InChI |
SFFSXRAQVHMPKF-GJBCSVNNSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
SMILES canonique |
CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)

![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
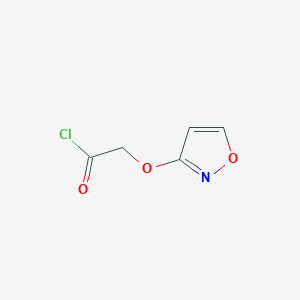

![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)

